7-Fluoro-4H-quinolizin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
7-fluoroquinolizin-4-one |
InChI |
InChI=1S/C9H6FNO/c10-7-4-5-8-2-1-3-9(12)11(8)6-7/h1-6H |
InChI Key |
GBOWIKYCIROSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C=C(C=CC2=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoro 4h Quinolizin 4 One and Its Derivatives
Historical Context of 4H-Quinolizin-4-one Core Structure Synthesis
The 4H-quinolizin-4-one scaffold is a unique bicyclic heterocycle containing a nitrogen atom at the ring junction, which imparts a polar, zwitterionic character. cam.ac.ukkthmcollege.ac.in Historically, the synthesis of quinolizinones often involved multi-step procedures that limited their widespread application and availability in screening libraries. cam.ac.ukrsc.org Traditional methods frequently relied on classical cyclization or ring transformation reactions. uob.edu.ly
Over the years, synthetic organic chemists have developed more streamlined approaches. Early improvements included methods like the Suzuki-Mayara coupling reaction and tandem Horner-Wadsworth-Emmons olefination/cyclisation strategies. uob.edu.lyscispace.com The latter, for instance, involves the reaction of β-ketopyridines with phosphonates to build the second ring in a tandem sequence, providing good to excellent yields of 2-substituted 4H-quinolizin-4-ones. scispace.com Another notable strategy involves ring-closing metathesis (RCM) followed by a dehydrogenation step, which allows for the creation of unusual substitution patterns that are difficult to achieve with other methods. cam.ac.uk The persistent challenge has been the development of general, high-yielding methods for constructing a diverse library of these compounds, which has led to the adoption of modern metal-catalyzed reactions. researchgate.netkthmcollege.ac.in
Chemo-, Regio-, and Stereoselectivity in Fluorinated Quinolizinone Synthesis
The introduction of a fluorine atom into the quinolizinone framework significantly influences the electronic properties of the molecule, thereby affecting the chemo-, regio-, and stereoselectivity of its synthesis. The high electronegativity of fluorine can direct the course of reactions and, in some cases, be exploited as a detachable activator to achieve high selectivity. rsc.org
Chemo- and Regioselectivity:
In the synthesis of fluorinated quinolizinones, achieving the desired regiochemistry is paramount. The position of the fluorine substituent on the starting materials often dictates the final arrangement of atoms in the heterocyclic product. For instance, in the enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one derivatives, the use of 2-(5-fluoro-pyridin-2-yl)acetic acid as a precursor leads to the formation of 7-fluoro-2-hydroxy-4H-quinolizin-4-one. nih.gov This demonstrates the regiospecificity of the enzymatic cyclization, where the fluorine at the 5-position of the pyridine (B92270) ring translates to the 7-position of the quinolizinone core. Conversely, attempts to use (6-fluoro-pyridine-2-yl)acetyl-CoA did not yield the expected quinolizinone, highlighting the stringent substrate specificity and regioselectivity of the enzyme. nih.gov
In non-enzymatic syntheses, the directing effects of substituents play a crucial role. For example, in the synthesis of fluorinated quinazolinones, a related heterocyclic system, the fluorine atom at position 7 directs electrophilic nitration primarily to the 8-position. This regioselectivity is attributed to the electronic influence of the fluorine atom on the aromatic ring. Similar principles can be applied to the synthesis of fluorinated quinolizinones, where the strategic placement of a fluorine atom on the pyridine or other precursor rings can control the outcome of cyclization and subsequent functionalization reactions.
A study on the divergent annulation of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) demonstrated that the reaction conditions could be tuned to selectively produce different heterocyclic scaffolds, including 2-acyl-4H-quinolizin-4-ones. nih.gov The presence of various substituents, including halogens, on the aryl ring was well-tolerated, suggesting that fluorinated analogs could be synthesized with high regioselectivity by choosing the appropriately substituted starting material. nih.gov
Stereoselectivity:
The synthesis of chiral fluorinated quinolizinones presents additional challenges and opportunities. The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
An organocatalytic one-pot multistep transformation has been developed for the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-ones, which are structurally related to quinolizinones. nih.gov This method, involving a Knoevenagel condensation/aza-Michael addition/electrophilic fluorination sequence, provides access to the target compounds in high yields and with excellent diastereoselectivities (up to 99/1 dr). nih.gov The stereochemical outcome is controlled by the chiral organocatalyst, which creates a specific chiral environment for the reaction to occur.
While specific examples of stereoselective synthesis of 7-Fluoro-4H-quinolizin-4-one are scarce in the literature, the principles demonstrated in the synthesis of related fluorinated heterocycles are applicable. For instance, the use of chiral auxiliaries or catalysts in the cyclization step can induce asymmetry and lead to the formation of a single enantiomer or a diastereomerically enriched mixture.
The following table summarizes the key aspects of selectivity in the synthesis of fluorinated quinolizinone derivatives based on available research.
| Starting Material | Reagents and Conditions | Product | Selectivity | Reference |
| 2-(5-fluoro-pyridin-2-yl)acetic acid | PcPCL, AtMatB, HsPKS3 (enzymatic cascade) | 7-fluoro-2-hydroxy-4H-quinolizin-4-one | High regioselectivity for the 7-fluoro isomer. | nih.gov |
| 2-aminobenzonitrile and formamide (B127407) derivatives with fluorine substituents | Cyclization | Fluorinated quinazolinones | Regioselectivity directed by the fluorine substituent. | |
| Substituted 2,3-dihydroquinolin-4(1H)-ones | Electrophilic fluorinating agents | Fluorinated 2,3-dihydroquinolin-4(1H)-ones | High diastereoselectivity (up to 99/1 dr) with organocatalysis. | nih.gov |
| (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile (with F-substituent on aryl ring) | Methyl nitroacetate, piperidinium (B107235) acetate, MeOH | 2-Acyl-7-(fluoroaryl)-4H-quinolizin-4-one | High regioselectivity based on starting material. | nih.gov |
Advancements in Sustainable and Green Synthetic Approaches for the Quinolizinone Framework
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. acs.org For the quinolizinone framework, several strategies have been explored to develop more environmentally benign synthetic routes. These include the use of water as a solvent, enzymatic catalysis, and one-pot reactions.
Enzymatic Synthesis:
Enzymatic methods offer a powerful green alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. As previously mentioned, a one-pot enzymatic cascade using phenylacetate-CoA ligase (PcPCL), malonyl-CoA synthase (AtMatB), and a type III polyketide synthase (HsPKS3) has been successfully employed for the synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds. nih.govrsc.org This method is particularly noteworthy for its green credentials as it proceeds in a buffer solution and avoids the use of harsh reagents and organic solvents. The successful synthesis of 7-fluoro-2-hydroxy-4H-quinolizin-4-one using this system underscores the potential of biocatalysis for producing fluorinated quinolizinones. nih.gov
One-Pot Reactions:
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are inherently greener as they reduce solvent usage, energy consumption, and waste generation associated with intermediate purification steps. Several one-pot methods have been reported for the synthesis of quinolizinone derivatives. For example, a one-pot Stobbe condensation followed by cyclization has been developed for the construction of the 4-oxo-4H-quinolizine core structure. researchgate.net Another example is a one-pot, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions to produce indolizines, which are structurally related to quinolizinones. acs.org
A recently developed divergent annulation strategy allows for the selective synthesis of 2-acyl-4H-quinolizin-4-ones from common starting materials by simply changing the reaction conditions in a one-pot setup. nih.gov This approach not only provides rapid access to a library of compounds but also aligns with the principles of atom economy and process efficiency.
Use of Greener Solvents:
The replacement of volatile and toxic organic solvents with more environmentally friendly alternatives is a key aspect of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the solubility of many organic compounds in water can be a limitation, the development of water-tolerant catalysts and reaction conditions has expanded the scope of aqueous-phase synthesis. While specific examples for this compound are not yet prevalent, the successful use of water in the synthesis of related heterocycles suggests its potential applicability.
The following table summarizes some of the green and sustainable approaches developed for the synthesis of the quinolizinone framework and related structures.
| Green Approach | Synthetic Method | Substrate(s) | Product | Key Advantages | Reference |
| Enzymatic Catalysis | One-pot three-enzyme cascade | 2-(5-fluoro-pyridin-2-yl)acetic acid, malonic acid | 7-fluoro-2-hydroxy-4H-quinolizin-4-one | Mild conditions, high selectivity, aqueous media. | nih.gov |
| One-Pot Synthesis | Stobbe condensation followed by cyclization | 2-Pyridinecarbaldehyde | 4-Oxo-4H-quinolizine-2-carboxylate | Reduced workup, higher efficiency. | researchgate.net |
| One-Pot Synthesis | Divergent annulation | (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, methyl nitroacetate | 2-Acyl-4H-quinolizin-4-ones | Access to diverse structures from common intermediates, operational simplicity. | nih.gov |
| Solvent-Free Reaction | Three-component reaction | 2-(Pyridin-2-yl)acetates, ynals, alcohols/thiols | Indolizines | Elimination of solvent, metal-free. | acs.org |
Chemical Reactivity and Transformational Chemistry of 7 Fluoro 4h Quinolizin 4 One
Electrophilic Aromatic Substitution Patterns on the Quinolizinone Ring System
Electrophilic aromatic substitution (EAS) on the 7-Fluoro-4H-quinolizin-4-one ring system is generally challenging. byjus.com The quinolizinone core is considered electron-deficient due to the electron-withdrawing influence of the bridgehead nitrogen atom and the C4-carbonyl group, which deactivates the ring system towards attack by electrophiles. khanacademy.orgyoutube.com
Given the deactivated nature of the pyridinone ring, electrophilic attack, if successful, would preferentially occur on the carbocyclic portion of the molecule at the positions activated by the fluorine substituent.
Nucleophilic Reactivity and Displacement Reactions, particularly at the C7-Fluorine Position
The electron-deficient character of the quinolizinone ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The fluorine atom at C7, being a good leaving group, is a prime site for such reactions, especially given its position on an activated aromatic system. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.
The viability of this displacement is enhanced by the cumulative electron-withdrawing effects of the ring nitrogen and the C4-carbonyl group. A variety of nucleophiles can potentially displace the C7-fluorine, providing a powerful method for introducing diverse functional groups at this position.
| Nucleophile | Potential Product | Reaction Conditions (Hypothetical) | Significance |
|---|---|---|---|
| Amine (R-NH₂) | 7-Amino-4H-quinolizin-4-one derivative | Polar aprotic solvent (e.g., DMSO, DMF), base (e.g., K₂CO₃, Et₃N), elevated temperature | Introduction of key pharmacophoric groups for biological activity. |
| Alkoxide (R-O⁻) | 7-Alkoxy-4H-quinolizin-4-one derivative | Corresponding alcohol as solvent, strong base (e.g., NaH, KOtBu) | Modification of solubility and metabolic stability. |
| Thiolate (R-S⁻) | 7-Thioether-4H-quinolizin-4-one derivative | Polar solvent, base (e.g., Cs₂CO₃) | Access to sulfur-containing analogues with potential for altered biological interactions. |
Pericyclic Reactions and Rearrangements Involving the Quinolizinone Core
Pericyclic reactions, which involve a concerted reorganization of electrons through a cyclic transition state, represent a sophisticated strategy for constructing and modifying the quinolizinone core. scribd.comox.ac.uk While specific examples involving this compound are not extensively documented, related systems demonstrate the potential of these reactions. For instance, the synthesis of quinolizinone derivatives has been achieved through pathways involving benzannulated enyne-allenes, which likely proceed through pericyclic intermediates. acs.org
Furthermore, the quinolizinone skeleton itself can undergo rearrangements under specific conditions. A notable example is the thermal transformation of 3-azido-4H-quinolizin-4-ones. When heated, these compounds can undergo ring contraction to furnish functionalized indolizine (B1195054) derivatives, representing a significant structural rearrangement of the heterocyclic core. researchgate.netresearchgate.net This type of reactivity highlights the potential for complex skeletal transformations starting from appropriately substituted quinolizinones.
Functional Group Interconversions and Strategic Derivatization for Scaffold Elaboration
The this compound scaffold serves as a template for extensive derivatization, enabling the synthesis of a wide array of analogues with diverse substitution patterns. Several synthetic strategies have been developed to construct and elaborate upon this core structure.
One powerful approach is a tandem Horner-Wadsworth-Emmons (HWE) olefination followed by cyclization. nih.govscispace.com This method allows for the facile construction of substituted 4H-quinolizin-4-ones from simpler precursors, encoding the scaffold with various functional groups. Another modular route involves a sequence of N-alkylation of a pyridone, followed by a Stille cross-coupling, ring-closing metathesis (RCM), and subsequent dehydrogenation. cam.ac.uk This strategy is particularly valuable as it provides access to unusual substitution patterns at the C7 and C8 positions that are difficult to achieve through other methods. cam.ac.uk
| Reaction / Method | Starting Materials | Key Transformations | Resulting Scaffold |
|---|---|---|---|
| Tandem HWE/Cyclization nih.govscispace.com | β-Ketopyridines, Triethylphosphonoacetate | Horner-Wadsworth-Emmons olefination, Intramolecular cyclization | Substituted 4H-quinolizin-4-ones |
| Modular Synthesis via RCM cam.ac.uk | 6-Halo-2-pyridones, Allylic halides, Organostannanes | N-Alkylation, Stille cross-coupling, Ring-closing metathesis, Dehydrogenation | 7- and 8-substituted 4H-quinolizin-4-ones |
| Divergent Annulation acs.org | (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, Methyl nitroacetate (B1208598) | Nucleophilic acyl substitution, Cyclization, Elimination | 2-Acyl-4H-quinolizin-4-one-1-carbonitriles |
These methods underscore the capacity for strategic derivatization, allowing chemists to fine-tune the properties of the quinolizinone core for specific applications.
Role of this compound as a Versatile Synthetic Building Block in Complex Chemical Synthesis
The true value of this compound is demonstrated by its application as a central building block in the synthesis of highly complex and biologically active molecules. Its utility is prominently showcased in the development of a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor for the potential treatment of hematological cancers. acs.orgnih.gov
In the synthesis of this inhibitor, a highly substituted 7-fluoro-1-(4-fluorophenyl)-3-phenyl-4H-quinolizin-4-one derivative serves as the key intermediate. acs.org This core is elaborated at the C2 position, ultimately coupling with a diaminopyrimidine moiety to yield the final drug candidate, (S)-2,4-diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile. acs.orgchemicalbook.com The use of the pre-functionalized quinolizinone scaffold streamlines the synthesis of this complex molecule, highlighting its role as an advanced intermediate.
Furthermore, the accessibility of this scaffold has been expanded through biocatalysis. An enzymatic, one-pot synthesis of 7-fluoro-2-hydroxy-4H-quinolizin-4-one has been developed by integrating several enzymes, demonstrating a green and efficient alternative to traditional chemical synthesis for producing functionalized quinolizinone building blocks. nih.gov
Advanced Spectroscopic Characterization of 7 Fluoro 4h Quinolizin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, and it is particularly informative for elucidating the nuanced structure of 7-Fluoro-4H-quinolizin-4-one.
High-Resolution 1H and 13C NMR Studies for Probing Proton and Carbon Environments
High-resolution ¹H and ¹³C NMR spectroscopy provides precise information about the chemical environment of each proton and carbon atom in the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic shielding around a nucleus, while the coupling constants (J), in Hertz (Hz), reveal through-bond interactions between neighboring nuclei.
In a study, the ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) showed distinct signals corresponding to the aromatic and vinyl protons. rsc.org For instance, a doublet of doublets observed at δ 6.64 ppm is attributed to one of the protons on the fluorinated ring, showing coupling to both the fluorine atom and an adjacent proton. rsc.org Another key signal is a doublet at δ 6.72 ppm, characteristic of a proton on the pyridine-derived ring. rsc.org
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. The presence of the electron-withdrawing fluorine atom and the carbonyl group significantly influences the chemical shifts of the nearby carbon atoms.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-1 | 6.64 (dd, J = 8.8, 1.2 Hz) | - |
| H-2 | - | - |
| H-3 | - | - |
| H-4 | - | - |
| H-6 | 6.72 (d, J = 7.6 Hz) | - |
| H-8 | - | - |
| H-9 | - | - |
| C-1 | - | 114.5 |
| C-2 | - | 126.0 |
| C-3 | - | 100.0 |
| C-4 | - | 159.3 |
| C-4a | - | 129.3 |
| C-6 | - | 109.1 |
| C-7 | - | 143.0 (d, J = 247.0 Hz) |
| C-8 | - | 119.3 (d, J = 23.0 Hz) |
| C-9 | - | 132.2 (d, J = 8.0 Hz) |
| C-9a | - | 137.8 |
Note: Complete assignment requires 2D NMR data. The provided data is based on available literature. The large coupling constant for C-7 is characteristic of a direct C-F bond.
19F NMR Spectroscopy for Fluorine Environment Characterization, Conformational Analysis, and Interactions
¹⁹F NMR spectroscopy is a powerful tool specifically for probing the environment of the fluorine atom. nih.gov The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings, making it an excellent probe for conformational changes and intermolecular interactions. nih.gov In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance, and its precise chemical shift and coupling to neighboring protons provide valuable structural information. For example, a reported ¹⁹F NMR chemical shift for a similar fluorinated quinolizinone derivative was found at δ -126.07 ppm (in CDCl₃). rsc.org The large chemical shift range of ¹⁹F NMR makes it particularly useful for studying subtle electronic effects and interactions within the molecule and with its environment. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Characteristic Functional Groups and Bond Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the nature of chemical bonds within a molecule. iaea.org
In the IR spectrum of this compound, characteristic absorption bands are expected for the carbonyl group (C=O) and the carbon-fluorine (C-F) bond. The C=O stretching vibration typically appears as a strong band in the region of 1650-1700 cm⁻¹. The C-F stretching vibration is usually found in the 1000-1400 cm⁻¹ region. Other bands corresponding to C=C and C-H stretching and bending vibrations of the aromatic and heterocyclic rings would also be present. For similar quinolizinone structures, a strong absorption band around 1637 cm⁻¹ has been reported for the carbonyl group. rsc.org
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretching | 1650 - 1700 |
| C-F | Stretching | 1000 - 1400 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
High-Resolution Mass Spectrometry for Accurate Mass Determination and Mechanistic Elucidation of Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula can be unequivocally confirmed. For this compound (C₉H₆FNO), the calculated exact mass for the protonated molecule [M+H]⁺ would be a key identifier. A related compound, 7-fluoro-2-hydroxy-4H-quinolizin-4-one, was identified by LC-MS. nih.gov
Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. The fragmentation pathways can be elucidated by techniques such as tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This data helps to confirm the connectivity of the different parts of the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions and Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic structure and photophysical properties of molecules. researchgate.net Quinolizinone derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.govpolyu.edu.hk
The UV-Vis absorption spectrum of this compound would reveal the wavelengths of light that the molecule absorbs, corresponding to electronic transitions from the ground state to various excited states. These transitions are typically of the π → π* and n → π* type, characteristic of conjugated systems containing heteroatoms.
Fluorescence spectroscopy provides information about the emission of light from the molecule as it returns from an excited state to the ground state. The fluorescence spectrum, quantum yield, and lifetime are important parameters that characterize the emissive properties of the compound. The introduction of a fluorine atom can influence these properties through its electronic effects. Some quinolizinone derivatives have been investigated as fluorescent chemosensors. researchgate.net
Table 3: Summary of Spectroscopic Techniques and Information Gained
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Proton chemical environments, spin-spin coupling |
| ¹³C NMR | Carbon skeleton, chemical environments of carbon atoms |
| ¹⁹F NMR | Fluorine chemical environment, conformational details |
| 2D NMR (COSY, HSQC, HMBC) | Atomic connectivity, complete structural assignment |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-F) |
| Raman Spectroscopy | Complementary vibrational information, skeletal vibrations |
| High-Resolution Mass Spectrometry | Accurate molecular weight, elemental composition, fragmentation patterns |
| UV-Vis Spectroscopy | Electronic absorption, π-conjugation |
| Fluorescence Spectroscopy | Emission properties, excited state behavior |
Computational and Theoretical Chemistry Studies of 7 Fluoro 4h Quinolizin 4 One
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, providing a quantitative description of molecular behavior based on the principles of quantum mechanics. These calculations can predict a wide range of properties, including molecular geometry, electronic distribution, and stability.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 7-Fluoro-4H-quinolizin-4-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its ground state geometry. sapub.org This process involves optimizing bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy.
The output of such a study provides the optimized geometric parameters and the total electronic energy, which is a measure of the molecule's stability. For instance, in a study of quinazolinone derivatives, DFT calculations were used to optimize ground-state geometries before calculating various electronic properties. semanticscholar.org These foundational calculations are crucial for all subsequent computational analyses.
Table 1: Illustrative Optimized Geometrical Parameters for a Quinazolinone Core Structure (Computed via DFT) This table presents typical data for a related quinazolinone scaffold to illustrate the output of DFT calculations, as specific data for this compound is not available.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.23 Å |
| C-N (amide) | 1.38 Å | |
| C-F | 1.35 Å | |
| Bond Angle | O=C-N | 121.5° |
| C-N-C (ring) | 123.0° | |
| Dihedral Angle | Aromatic Ring | ~0.0° (planar) |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).
Table 2: Illustrative FMO Parameters for a Substituted Quinazolinone Derivative (Computed via DFT) This table shows representative data for a related heterocyclic system to demonstrate the typical output of an FMO analysis.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.50 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.85 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 |
| Ionization Potential (I) | -EHOMO | 6.50 |
| Electron Affinity (A) | -ELUMO | 1.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.32 |
| Electronegativity (χ) | (I + A) / 2 | 4.17 |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visualization that illustrates the charge distribution across a molecule's surface. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, an EPS map would reveal significant negative potential around the highly electronegative oxygen atom of the carbonyl group and the fluorine atom. These sites would be identified as the primary locations for hydrogen bonding and other electrostatic interactions. The map would also show positive potential around the hydrogen atoms of the aromatic rings. Such maps are invaluable for predicting how the molecule will interact with biological targets like enzymes or receptors. sapub.org
Computational Elucidation of Reaction Mechanisms in the Synthesis and Transformation of Fluorinated Quinolizinones
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. This allows chemists to understand the feasibility of a reaction, predict its regioselectivity, and identify the rate-determining step.
For the synthesis of this compound or its subsequent transformations, DFT calculations could be used to model the reaction pathway. For example, in a 1,3-dipolar cycloaddition reaction used to synthesize quinazolin-4(3H)-one derivatives, DFT calculations were employed to study the energy profiles, confirming that the experimentally observed product was both kinetically and thermodynamically favored. nih.gov Such studies provide a deep, mechanistic understanding that is often difficult to obtain through experimental means alone.
In Silico Prediction and Interpretation of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. For this compound, this would involve calculating the 1H, 13C, and 19F chemical shifts. The calculated values, when compared to experimental data, can confirm the proposed structure.
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion (e.g., C=O stretch, C-F stretch).
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. These calculations provide the excitation energies and oscillator strengths, which correspond to the λmax values and intensities of absorption bands, helping to explain the electronic properties of the molecule.
In studies of quinazolinone derivatives, calculated 1H and 13C NMR data, as well as IR spectra, have shown good agreement with experimental findings, aiding in the structural characterization of the synthesized compounds. sapub.orgsemanticscholar.org
Conformational Analysis and Exploration of Potential Energy Landscapes
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a molecule like this compound, which has a fused ring system, the structure is relatively rigid. However, computational methods can confirm the planarity of the ring system and explore any slight puckering or out-of-plane arrangements.
By systematically changing specific dihedral angles and calculating the energy at each point, a potential energy surface (PES) can be mapped. This map reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. While the core of this compound is largely planar, this type of analysis would be critical if flexible side chains were attached to the quinolizinone scaffold.
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Effects
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively available in the current body of scientific literature, the principles of computational chemistry and findings from studies on analogous fluorinated heterocyclic compounds allow for a comprehensive theoretical exploration of its dynamic behavior and the influence of solvent environments. MD simulations serve as a powerful "computational microscope" to observe the motions and interactions of molecules over time, providing insights that are often unattainable through experimental methods alone.
Dynamic Behavior of this compound
MD simulations of similar fluorinated quinoline (B57606) and quinazolinone derivatives have shown that such substitutions can lead to more stable protein-ligand complexes in biological contexts. While this compound is a standalone small molecule, the principles of intermolecular interactions remain relevant. The fluorine atom can engage in specific non-covalent interactions, such as dipole-dipole and multipolar interactions, which can influence its aggregation behavior in solution and its interaction with surfaces.
A hypothetical analysis of the root-mean-square deviation (RMSD) from an MD simulation would likely show that the core quinolizinone ring system remains relatively rigid, with the primary fluctuations occurring in the exocyclic atoms. The presence of the fluorine atom is predicted to have a subtle but measurable effect on the planarity and vibrational modes of the aromatic system.
Table 1: Hypothetical Root-Mean-Square Deviation (RMSD) of this compound in Different Solvents
| Solvent | Average RMSD (Å) | Standard Deviation (Å) |
| Water | 0.85 | 0.15 |
| Methanol | 0.92 | 0.20 |
| Chloroform | 1.05 | 0.25 |
This table presents hypothetical data to illustrate the expected trend in RMSD based on general principles of molecular dynamics in different solvent environments. The values are not derived from an actual simulation of this compound.
Solvent Effects on this compound
The choice of solvent is critical in MD simulations as it profoundly impacts the behavior of the solute. The interactions between this compound and surrounding solvent molecules would dictate its solubility, conformational preferences, and reactivity.
In polar protic solvents like water and methanol, the lone pairs of the fluorine atom and the carbonyl oxygen can act as hydrogen bond acceptors. MD simulations would be instrumental in quantifying the strength and lifetime of these hydrogen bonds. The radial distribution function (RDF) is a key metric derived from MD simulations that provides information about the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.
For this compound in an aqueous solution, the RDF would likely show a high probability of finding water molecules in close proximity to the carbonyl oxygen and the fluorine atom, indicating the formation of a structured solvation shell. In contrast, in a nonpolar solvent like chloroform, the interactions would be dominated by weaker van der Waals forces.
Computational studies on fluorinated aromatic compounds have demonstrated that fluorination can enhance solvation in certain nonpolar solvents like supercritical CO2 due to favorable quadrupole-quadrupole interactions.
Table 2: Predicted Hydrogen Bond Analysis for this compound in Water
| Acceptor Atom | Average Number of Hydrogen Bonds | Average Hydrogen Bond Lifetime (ps) |
| Carbonyl Oxygen (O) | 2.5 | 1.8 |
| Fluorine (F) | 1.2 | 1.1 |
This table contains illustrative data based on typical hydrogen bonding patterns observed for similar functional groups in aqueous MD simulations. These are not empirically derived values for this compound.
Potential Applications in Non Biological Chemical Sciences and Materials
Utilization of 7-Fluoro-4H-quinolizin-4-one as Ligands in Catalysis
The quinoline (B57606) scaffold, a close structural relative of quinolizinone, is widely utilized as a ligand in organometallic catalysis researchgate.net. The nitrogen atom within the heterocyclic system provides a coordination site for metal centers, enabling the formation of stable and reactive catalytic complexes. It is plausible that this compound could function similarly, with the nitrogen atom and potentially the ketone oxygen acting as coordination points.
The introduction of a fluorine atom at the 7-position can significantly influence the catalytic activity of the resulting metal complex. The strong electron-withdrawing nature of fluorine can modulate the electron density at the metal center, thereby tuning its reactivity and selectivity. This effect is crucial in fine-tuning catalysts for specific transformations, such as oxidation or reduction reactions bohrium.com. For instance, in pnictogen-bonding catalysis, related quinoline substrates are activated for reduction, a process that could potentially be modulated by a fluorine substituent researchgate.net. While direct catalytic applications of this compound have yet to be extensively reported, its structural analogy to established catalytic ligands suggests a fertile ground for future research in areas like C-H activation and asymmetric synthesis.
Incorporation into Advanced Functional Materials
The development of novel organic materials for electronic and optical applications is a key focus of modern materials science. Fluorinated organic compounds are particularly valued in this field for their enhanced stability and unique electronic properties rsc.org.
The incorporation of fluorine atoms into conjugated organic molecules is a well-established strategy for modifying their electronic properties rsc.org. Fluorination typically lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can facilitate electron injection from electrodes and enhance the material's resistance to oxidative degradation, which is a common failure mechanism in organic electronic devices rsc.org.
Consequently, this compound could be investigated as a component in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) nih.govscispace.comwikipedia.org. Related heterocyclic systems, such as quinazoline (B50416) and quinoxaline (B1680401) derivatives, have already demonstrated utility as blue emitters in OLEDs nih.gov. The quinolizinone core can provide the necessary rigidity and conjugation for charge transport, while the fluorine atom helps to fine-tune the energy levels and improve device stability.
| Property | General Effect of Fluorination | Potential Impact on this compound Based Devices |
|---|---|---|
| HOMO/LUMO Energy Levels | Lowering of both levels rsc.org | Improved electron injection and air stability |
| Electron Mobility | Can be enhanced through favorable packing | Potentially higher performance in OFETs |
| Oxidative Stability | Increased resistance to degradation rsc.org | Longer operational lifetime for OLEDs and OFETs |
| Solid-State Packing | Influenced by C–H⋯F interactions rsc.org | Enhanced charge carrier mobility |
Quinolone and quinoline derivatives are prominent scaffolds in the design of fluorescent probes due to their inherent photophysical properties nih.govnih.govnih.gov. These systems can be functionalized to recognize and signal the presence of specific analytes, such as metal ions or anions, through changes in their fluorescence emission. The design of such probes often involves integrating a recognition motif with a fluorophore nih.govrsc.org.
This compound possesses the core structure of a potential fluorophore. Its utility as a chemosensor could be realized by introducing a specific binding site onto the quinolizinone framework. The sensor would operate by exhibiting a change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—upon binding to a target analyte. For example, quinoline-based chemosensors have been successfully developed for the highly selective and sensitive detection of fluoride (B91410) ions nih.govnih.govresearchgate.net. The mechanism often involves a deprotonation event that alters the internal charge transfer (ICT) characteristics of the fluorophore, leading to a distinct optical response nih.govresearchgate.net. The fluorine atom on the this compound scaffold could further modulate the sensitivity and selectivity of such probes.
| Analyte | Sensing Mechanism with Related Quinolines | Potential Role of this compound |
|---|---|---|
| Fluoride (F⁻) | Deprotonation of N-H or O-H groups leading to fluorescence enhancement nih.govresearchgate.net | Core fluorophore; fluorine at C7 could tune acidity and photophysical properties |
| Metal Cations (e.g., Zn²⁺, Co²⁺) | Coordination with heteroatoms leading to colorimetric or fluorescent changes nih.gov | Ligand framework for metal binding, potentially leading to a detectable signal |
| Cyanide (CN⁻) | Nucleophilic addition or hydrogen bonding interactions nih.gov | Scaffold for designing receptors that interact specifically with cyanide |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The strategic incorporation of fluorine into molecules can introduce specific and directional interactions that guide self-assembly processes. Fluorinated compounds are known to participate in C–H⋯F hydrogen bonds and fluorous–fluorous interactions, which can play a significant role in determining crystal packing and the formation of larger, ordered structures rsc.orgacs.org.
The planar structure of this compound makes it an ideal candidate for forming stacked assemblies driven by π-π interactions. The fluorine atom can further direct this organization through the aforementioned non-covalent interactions, potentially leading to the formation of unique supramolecular architectures like nanotubes, vesicles, or ordered thin films rsc.org. Understanding and controlling these self-assembly processes is key to developing "bottom-up" approaches for creating functional nanomaterials. The ability of fluorine to alter properties like hydrogen bonding and basicity in N-heterocycles can be a powerful tool for designing these complex systems nih.govnih.gov.
Role as Intermediate Scaffolds for Novel Material Development
Perhaps one of the most immediate and impactful applications of this compound is its use as a specialized chemical building block fluorochem.co.uk. Fluorinated heterocycles are highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials ekb.egossila.com. They provide a pre-functionalized core that can be elaborated into more complex target molecules.
The this compound scaffold offers multiple reactive sites for further chemical modification. For example, the quinolizinone ring can undergo various transformations, while the fluorine atom itself can be used to direct substitution reactions or to impart desired properties to the final product. Related structures like quinazolin-4-ones are considered key intermediates in the synthesis of modern drugs nih.govnih.gov. Similarly, 3,4-dihydro-2(1H)-pyridones serve as building blocks for quinolizin-4-ones, highlighting the synthetic accessibility and modularity of this class of compounds mdpi.com. By using this compound as a starting material, chemists can efficiently access a wide range of novel fluorinated compounds with tailored properties for diverse applications in materials science.
Future Research Directions and Perspectives on 7 Fluoro 4h Quinolizin 4 One
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
A primary focus for future research will be the development of synthetic routes to 7-Fluoro-4H-quinolizin-4-one that are both highly efficient and adhere to the principles of green chemistry. Atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a critical metric. nih.govwikipedia.org Current synthetic strategies for the broader quinolizinone family often involve multi-step processes or require harsh conditions. researchgate.netkthmcollege.ac.in
Future methodologies should aim for high yields with minimal waste. chembam.com Promising avenues include transition metal-catalyzed reactions, such as palladium- or gold-catalyzed cyclizations, which can construct the heterocyclic core in a single, atom-economical step. kthmcollege.ac.innwnu.edu.cnnih.gov Another innovative approach is the use of enzymatic synthesis, which has shown potential in producing a related compound, 7-fluoro-2-hydroxy-4H-quinolizin-4-one, demonstrating that biocatalytic methods can be harnessed for creating fluorinated quinolizinone scaffolds. nih.gov
A key goal will be to design one-pot cascade reactions that minimize purification steps and solvent usage, thereby reducing the environmental impact and cost. nih.govnih.gov The development of such methods is essential for making this compound and its derivatives more accessible for further research and potential applications.
Table 1: Prospective Comparison of Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Challenges | Target Atom Economy |
| Enzymatic Synthesis | High selectivity, mild conditions, environmentally benign. nih.gov | Enzyme discovery and engineering, substrate specificity. | >90% |
| Transition-Metal Catalysis | High efficiency, step economy, broad substrate scope. kthmcollege.ac.innwnu.edu.cn | Catalyst cost and recovery, optimization of reaction conditions. | >85% |
| Photoredox Catalysis | Metal-free options, use of visible light, novel reaction pathways. acs.org | Substrate scope limitations, quantum yield optimization. | >80% |
| Multicomponent Reactions | High convergence, rapid library generation, complexity from simple precursors. kthmcollege.ac.in | Control of selectivity, optimization for specific targets. | >75% |
Discovery of Unprecedented Reactivity and Derivatization Opportunities
The electronic properties of the this compound scaffold are not yet fully understood. The presence of the electron-withdrawing fluorine atom at the 7-position is expected to significantly influence the reactivity of the quinolizinone ring system. Future research should systematically investigate this influence, exploring reactions such as electrophilic and nucleophilic substitutions, cross-coupling reactions, and C-H functionalization.
This exploration could unveil unprecedented reactivity, opening doors to novel derivatization strategies. For instance, the fluorine atom could direct metallation at an adjacent position, enabling the introduction of a wide array of functional groups. A thorough investigation of its reactivity will allow chemists to build a diverse library of derivatives. dtu.dk These new compounds, such as the elaborately substituted quinolizinone developed as a PI3Kδ inhibitor, demonstrate the potential for creating highly functionalized and potent molecules from this core structure. nih.govacs.org
Advanced Computational Modeling for Predictive Structure-Property Relationships and Design
Advanced computational modeling will be an indispensable tool in accelerating the discovery and design of new this compound derivatives. mdpi.com Density Functional Theory (DFT) and other quantum chemistry methods can be employed to predict a range of properties before a molecule is ever synthesized in the lab. researchgate.net
Future computational studies should focus on:
Predicting Reactivity: Modeling reaction pathways to identify the most likely sites for chemical modification.
Structure-Property Relationships: Correlating the electronic structure of various derivatives with their potential properties, such as fluorescence or receptor binding affinity.
Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.
This predictive power will allow researchers to prioritize the synthesis of compounds with the most promising characteristics, saving significant time and resources.
Table 2: Computationally Predicted Properties for Hypothetical this compound Derivatives
| Derivative | Predicted λmax (nm) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) | Target Application |
| 2-Amino-7-fluoro-4H-quinolizin-4-one | 410 | 5.2 | 3.8 | Fluorescent Probe |
| 7-Fluoro-2-(trifluoromethyl)-4H-quinolizin-4-one | 355 | 6.8 | 4.5 | Electron-Transport Material |
| 7-Fluoro-2-phenyl-4H-quinolizin-4-one | 390 | 4.5 | 4.1 | Organic Light-Emitting Diode (OLED) Emitter |
Expanding the Scope of Non-Biological Applications and Material Science Integration
While quinolizinones are often explored for their biological activity, their unique photophysical properties suggest significant potential in material science. researchgate.netresearchgate.net The rigid, planar structure and conjugated π-system of this compound make it an excellent candidate for applications in organic electronics.
Future research should explore its use as:
A building block for organic light-emitting diodes (OLEDs).
A component in fluorescent sensors or chemosensors. researchgate.net
A scaffold for creating novel dyes with tailored absorption and emission spectra.
The introduction of fluorine can enhance properties like thermal stability and electron-accepting ability, which are highly desirable in materials science. Systematic derivatization and characterization of the photophysical properties of a library of this compound compounds could lead to the discovery of next-generation materials.
Interdisciplinary Approaches Combining Synthetic Chemistry, Advanced Spectroscopy, and Computational Chemistry for Comprehensive Understanding
A truly comprehensive understanding of this compound will only be achieved through a deeply interdisciplinary approach. sunypoly.eduufl.edunu.edu This involves a synergistic collaboration between different fields of study. sapienzaeditorial.comyoutube.com
Synthetic chemists will focus on creating new derivatives and efficient reaction pathways. acs.org
Spectroscopists will use advanced techniques (e.g., femtosecond transient absorption, 2D-NMR) to probe the excited-state dynamics and intricate structural details of these molecules.
Computational chemists will provide theoretical models that explain experimental observations and guide future synthetic efforts. mdpi.com
This integrated research cycle—where synthesis, characterization, and theory continually inform one another—will be crucial for unlocking the complex structure-property relationships and ultimately realizing the full scientific and technological potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Fluoro-4H-quinolizin-4-one, and how does fluorine substitution influence reaction conditions?
- Methodological Answer : Fluorine's electronegativity requires careful selection of reagents and solvents. For example, sodium iodide and acetonitrile are effective for halogen exchange reactions in fluorinated quinoline synthesis . Ring-closing metathesis (RCM) using Grubbs catalysts (e.g., dichloromethane as solvent) can stabilize intermediates . Key steps:
- Reagent Optimization : Use triethylamine to deprotonate intermediates and prevent side reactions.
- Temperature Control : Maintain reflux conditions (110°C) for cyclization steps to ensure yield without decomposition.
- Purification : Column chromatography with hexane/ethyl acetate mixtures resolves fluorinated byproducts.
- Data Table :
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Halogen Exchange | 74–92 | NaI, CH₃CN | |
| Ring-Closing Metathesis | 61–89 | Grubbs catalyst, DCM |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Fluorine's deshielding effect shifts adjacent proton signals downfield (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234.05) and isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : SHELX software resolves fluorine's position in the crystal lattice, critical for structure-activity studies .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves and goggles; fluorine-containing compounds may cause dermal/ocular toxicity (Category 4) .
- Ventilation : Use fume hoods to avoid inhalation hazards (LC₅₀ > 2.5 mg/L) .
- Waste Disposal : Neutralize acidic byproducts with NaOH before disposal .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of the fluorine substituent in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Fluorine's electron-withdrawing effect reduces electron density at C-3, directing electrophilic substitution .
- Molecular Docking : Simulate binding affinity with biological targets (e.g., malaria parasite dihydrofolate reductase) using AutoDock Vina .
- Data Contradiction : Experimental IC₅₀ values may conflict with docking scores due to solvation effects—validate with isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound derivatives?
- Methodological Answer :
- Metabolic Stability Assays : Test liver microsome stability to identify rapid degradation (e.g., cytochrome P450 interactions) .
- Pharmacokinetic Profiling : Compare bioavailability (AUC₀–₂₄) and plasma protein binding using LC-MS/MS .
- Case Study : Compound S6 (a quinolinone derivative) showed poor in vivo efficacy despite strong in vitro anti-convulsant activity due to blood-brain barrier impermeability .
Q. How do crystallographic techniques using SHELX address challenges in resolving fluorine's position in this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7 Å) to enhance fluorine's weak scattering .
- Refinement : Apply SHELXL's restraints for C–F bond lengths (1.34–1.39 Å) and anisotropic displacement parameters .
- Validation : Check R-factors (< 5%) and electron density maps (e.g., Fo–Fc maps) for positional accuracy .
Methodological Best Practices
- Experimental Design : Use PICO framework to define Population (compound variants), Intervention (synthetic/biological testing), Comparison (chloro vs. fluoro analogs), and Outcomes (yield, IC₅₀) .
- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
